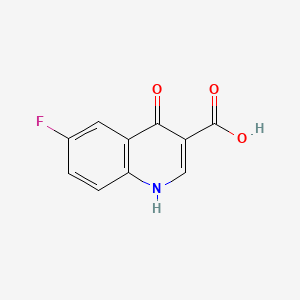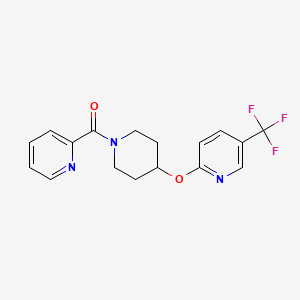
Pyridin-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups including a pyridin-2-yl group, a trifluoromethyl group, and a piperidin-1-yl group . These groups are common in many pharmaceuticals and other biologically active compounds.
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the piperidine ring. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the pyridine ring. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel compounds incorporating pyridine and piperidine units have been synthesized using various starting materials, showcasing methodologies that could potentially be applied to the synthesis of Pyridin-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone. For instance, Wu Feng et al. (2011) demonstrated a three-component synthesis approach, resulting in a compound with structural similarities, emphasizing the utility of such methods in synthesizing complex molecules with potential biological applications (Wu Feng, 2011).
Biological Evaluation
- Research devoted to the condensation reactions between various pyridine derivatives revealed unexpected products with potential antimicrobial and antioxidant activities. Rusnac et al. (2020) found that synthesized compounds exhibited moderate antifungal activity, indicating the possible application of this compound in antibacterial and antifungal areas (Rusnac et al., 2020).
Antimicrobial Activity
- The synthesis and in vitro evaluation of various pyridine and piperidine derivatives have shown promising antimicrobial properties. Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their antibacterial and antifungal activities, highlighting the potential of pyridine-piperidine compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been shown to targetimmortalized rat hepatic stellate cells (HSC-T6) .
Mode of Action
It’s known that similar compounds can inhibit the expression ofcollagen , which suggests that this compound might interact with its targets to modulate collagen expression.
Biochemical Pathways
The inhibition of collagen expression suggests that it may affect pathways related tofibrosis and tissue remodeling .
Result of Action
The compound has been shown to effectively inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound could have potential anti-fibrotic effects.
Eigenschaften
IUPAC Name |
pyridin-2-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)12-4-5-15(22-11-12)25-13-6-9-23(10-7-13)16(24)14-3-1-2-8-21-14/h1-5,8,11,13H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIISWBJLIXBREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2797581.png)
![tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B2797583.png)
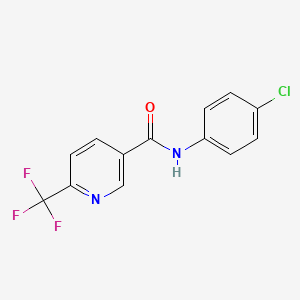
amino}acetate](/img/structure/B2797585.png)
![(1S)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride](/img/structure/B2797587.png)


![3-[(3,4-dimethoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2797596.png)
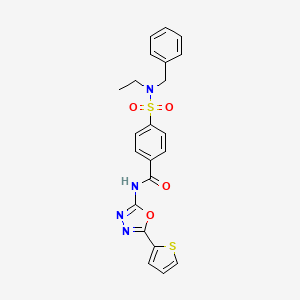
![(E)-3-(2-chlorophenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2797600.png)
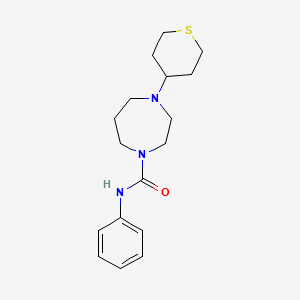
![2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2797602.png)

